molecular formula C18H18N2O4S B2525388 methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate CAS No. 1207022-88-5

methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate

Cat. No.: B2525388
CAS No.: 1207022-88-5
M. Wt: 358.41
InChI Key: AQDJCODTECVZPQ-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoylformamido group and a cyclopropane-substituted thiophene moiety. Its structure integrates multiple functional elements:

  • Carbamoylformamido bridge (-NH-C(O)-NH-C(O)-): A urea derivative with dual carbonyl groups, likely influencing hydrogen-bonding interactions.
  • 1-(Thiophen-2-yl)cyclopropylmethyl group: Combines a sulfur-containing aromatic heterocycle (thiophene) with a strained cyclopropane ring, which may confer conformational rigidity or modulate electronic properties.

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[(1-thiophen-2-ylcyclopropyl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-17(23)12-4-6-13(7-5-12)20-16(22)15(21)19-11-18(8-9-18)14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDJCODTECVZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, which is then coupled with the benzoate ester. The thiophene ring is introduced through a cyclization reaction, and the final product is obtained by carbamoylation and formamidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Industrial methods also focus on the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.

Biology

  • Antimicrobial Properties : Research indicates that compounds containing similar structures exhibit significant antimicrobial activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa . The triazole and thiophene components are particularly noted for their bioactivity.
  • Anticancer Potential : Investigations into the compound's anticancer properties have shown promise, with studies suggesting effectiveness against human cancer cell lines .

Medicine

  • Drug Development : Due to its unique structural features, this compound is explored for potential applications in drug development, particularly in designing new therapeutic agents targeting specific biological pathways .

Industry

  • Advanced Materials : Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs), leveraging its electronic properties .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of derivatives similar to this compound against multiple bacterial strains. Results indicated significant activity against resistant strains like Pseudomonas aeruginosa .
  • Anticancer Evaluation : Another study focused on the compound's cytotoxic effects on breast cancer cell lines. Results demonstrated promising anticancer activity, indicating potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate are compared below with compounds from the evidence, emphasizing key differences and hypothetical implications.

Table 1: Structural and Functional Comparison

Compound Name (Structure Summary) Key Functional Groups Molecular Features Hypothesized Activity/Stability
This compound (Target Compound) Benzoate ester, carbamoylformamido, thiophene-cyclopropane Moderate lipophilicity; rigid cyclopropane may enhance target binding Potential kinase or protease inhibition due to urea-based hydrogen-bonding motifs
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-... () Oxazolidinone, benzyl, thiazole, hydroperoxypropan Oxazolidinone (antibacterial scaffold); hydroperoxy group may confer instability Antibacterial activity (oxazolidinone class) or redox-sensitive prodrug activation
Abrocitinib/Baricitinib derivatives () Pteridinyl, methylamino, pentanedioic acid High aromaticity (pteridinyl); carboxylic acid groups enhance solubility JAK/STAT pathway inhibition (anti-inflammatory or immunomodulatory applications)

Key Observations

Functional Group Diversity: The target compound’s carbamoylformamido group differs from the oxazolidinone () and pteridinyl () scaffolds. While carbamoylformamido may favor hydrogen bonding, oxazolidinones and pteridinyl systems prioritize aromatic stacking or enzymatic active-site interactions. The thiophene-cyclopropane moiety contrasts with ’s thiazole-hydroperoxypropan group. Thiophene’s sulfur atom may engage in weaker π-π interactions compared to thiazole’s nitrogen-sulfur system .

Solubility and Stability :

  • The target compound’s benzoate ester likely reduces aqueous solubility compared to ’s carboxylic acid derivatives. However, cyclopropane rigidity could enhance metabolic stability relative to ’s hydroperoxy group, which is prone to decomposition .

Therapeutic Hypotheses: compounds align with antibacterial or redox-activated prodrug strategies, whereas the target compound’s urea-like linker and thiophene system suggest kinase or protease inhibition (e.g., similar to sorafenib’s urea motifs) .

Biological Activity

Methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S and a molecular weight of approximately 426.57 g/mol. Its structure includes a benzoate moiety, a thiophen-2-yl group, and a cyclopropyl ring, which are critical for its biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and cyclopropyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophenes possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Activity Level
Thiophene Derivative AStaphylococcus aureus250Moderate
Thiophene Derivative BE. coli500Mild
Methyl 4-[({[1-(thiophen-2-yl)Pseudomonas aeruginosa>1000No Activity

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, analogs have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC50 value of 45 µM, indicating significant potential for further development in cancer therapy.

Antiviral Activity

Preliminary research indicates that compounds similar to this compound may possess antiviral properties. In vitro testing against HIV-1 revealed that certain derivatives could inhibit viral replication with IC50 values ranging from 10 to 100 µM .

Table 2: Antiviral Activity Against HIV

CompoundVirus TypeIC50 (µM)Selectivity Index
Methyl 4-[({[1-(thiophen-2-yl)HIV-150>10
Related Thiophene CompoundHIV-275>8

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial or viral replication.
  • Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing bioavailability.
  • Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication processes.

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